Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-

Catalog No.
S13020614
CAS No.
685830-41-5
M.F
C19H12N2
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-di...

CAS Number

685830-41-5

Product Name

Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-

IUPAC Name

2-[6-(4-aminophenyl)hex-3-en-1,5-diynyl]benzonitrile

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C19H12N2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(21)14-12-16/h1-2,5-6,9-14H,21H2

InChI Key

GGPWGNSXQDOMPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)N)C#N

Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is an organic compound characterized by its unique structure, which includes a benzonitrile moiety and a hexene-1,5-diynyl chain. This compound has the molecular formula C20H13NC_{20}H_{13}N and is notable for its potential applications in various fields of chemistry and biology. The presence of the nitrile group contributes to its chemical reactivity, while the extended conjugated system provided by the hexene-1,5-diynyl chain can influence its electronic properties and biological interactions.

  • Oxidation: This compound can be oxidized to yield corresponding oxides or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines are introduced under basic conditions .

These reactions allow for the transformation of the compound into various derivatives that may possess different chemical and biological properties.

The biological activity of benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is largely attributed to its structural components. The nitrile group can engage in hydrogen bonding and other interactions with biological macromolecules such as enzymes and receptors. This interaction may influence metabolic pathways and enzyme kinetics. Additionally, the hexene-1,5-diynyl chain may enhance binding affinity and specificity towards biological targets, potentially making this compound useful in medicinal chemistry and drug design .

The synthesis of benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 4-aminophenylacetylene followed by a series of coupling reactions to introduce the hexene-1,5-diynyl chain. Advanced catalytic systems may be employed to optimize yield and purity during synthesis. Additionally, green chemistry principles such as using ionic liquids as solvents can be utilized to minimize environmental impact during production .

This compound has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: It is used in studies related to enzyme interactions and metabolic pathways.
  • Industry: Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is utilized in the production of advanced materials such as polymers and liquid crystals .

Research has indicated that benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- interacts with various molecular targets through non-covalent interactions. The nitrile group is particularly significant for forming hydrogen bonds with active sites on enzymes or receptors. Studies exploring these interactions can provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-. Notable examples include:

  • Benzonitrile, 2-(4-methylphenyl)-: Lacks the hexene-1,5-diynyl chain but retains a similar nitrile functionality.
  • 4-Methyl-2-biphenylcarbonitrile: Contains a biphenyl structure with a nitrile group but differs significantly in its connectivity.

Uniqueness

The defining feature of benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is its hexene-1,5-diynyl chain. This structural element not only distinguishes it from other benzonitriles but also enhances its chemical reactivity and biological activity. The extended conjugation may impart unique electronic properties that are valuable for specific applications in research and industry .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

268.100048391 g/mol

Monoisotopic Mass

268.100048391 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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